![molecular formula C15H16Se B14627193 Benzene, [(1-methyl-1-phenylethyl)seleno]- CAS No. 54765-10-5](/img/structure/B14627193.png)
Benzene, [(1-methyl-1-phenylethyl)seleno]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(1-methyl-1-phenylethyl)seleno]-: is an organic compound that features a benzene ring substituted with a seleno group attached to a 1-methyl-1-phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methyl-1-phenylethyl)seleno]- typically involves the introduction of a seleno group into a pre-formed benzene derivative. One common method is through electrophilic aromatic substitution, where a selenylating agent reacts with the benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.
化学反応の分析
Types of Reactions: Benzene, [(1-methyl-1-phenylethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group back to its elemental form or other lower oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the seleno group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of benzene derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, Benzene, [(1-methyl-1-phenylethyl)seleno]- is used as a precursor for synthesizing more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Organoselenium compounds, including Benzene, [(1-methyl-1-phenylethyl)seleno]-, have shown potential in biological applications due to their antioxidant properties. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Organoselenium compounds have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. Benzene, [(1-methyl-1-phenylethyl)seleno]- may
特性
CAS番号 |
54765-10-5 |
|---|---|
分子式 |
C15H16Se |
分子量 |
275.26 g/mol |
IUPAC名 |
2-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
FJJBHPLCZCIMEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



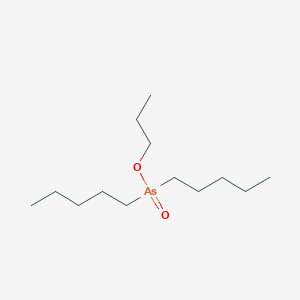
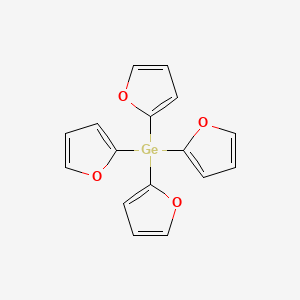
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
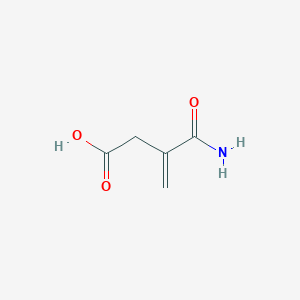


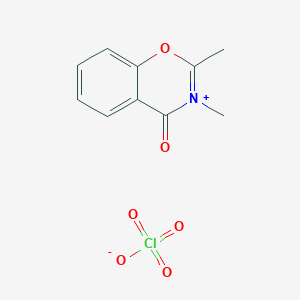
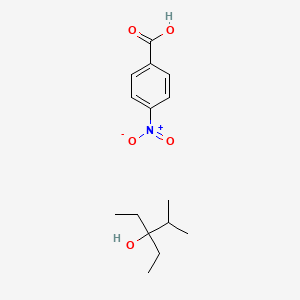
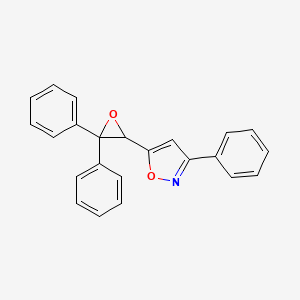
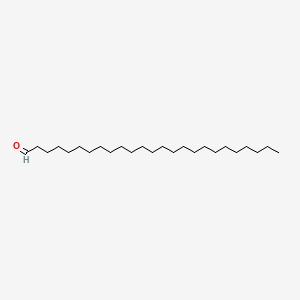
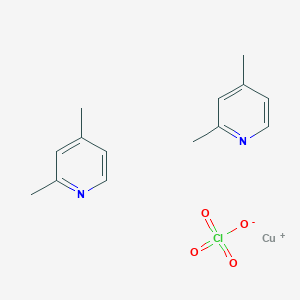
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
